molecular formula C32H44N2O8 B10773274 Lannaconitine

Lannaconitine

Cat. No.: B10773274
M. Wt: 584.7 g/mol
InChI Key: NWBWCXBPKTTZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lannaconitine is typically extracted from the roots of Aconitum Sinomontanum Nakai. The extraction process involves heating and refluxing the roots with a 90% methanol solution . The filtrate is collected, and the residue undergoes another round of extraction with the same methanol solution . The compound is then purified through various chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Aconitum species, followed by purification using advanced chromatographic methods. The process ensures high purity and yield, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Lannaconitine undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Acetic acid and anthranoyllappaconine.

    Oxidation: Various oxidation products depending on the conditions used.

    Reduction: Reduced forms of this compound with altered functional groups.

Comparison with Similar Compounds

    Aconitine: Another toxic alkaloid from the Aconitum species, known for its potent neurotoxic effects.

    Mesaconitine: Similar in structure to lannaconitine, with comparable analgesic properties.

    Hypaconitine: Another alkaloid from the Aconitum species, used for its analgesic and anti-inflammatory properties.

Uniqueness of this compound: this compound stands out due to its unique combination of potent analgesic and potential antitumor properties. Unlike aconitine, which is primarily neurotoxic, this compound has a broader range of applications in medicine and research .

Properties

Molecular Formula

C32H44N2O8

Molecular Weight

584.7 g/mol

IUPAC Name

(11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate

InChI

InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)

InChI Key

NWBWCXBPKTTZNQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C

Origin of Product

United States

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